molecular formula C18H21N7 B6459190 N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549028-20-6

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6459190
CAS No.: 2549028-20-6
M. Wt: 335.4 g/mol
InChI Key: XDSGACKGWLJRKA-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core substituted with an ethyl group at the N-position and a piperazine ring at the 4-position of the pyrimidine. The piperazine moiety is further modified with a quinoxalin-2-yl group, a bicyclic aromatic system composed of fused benzene and pyrazine rings.

The compound’s synthesis likely involves nucleophilic substitution reactions between a halogenated pyrimidine intermediate and a piperazine derivative, followed by functionalization with quinoxaline.

Properties

IUPAC Name

N-ethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSGACKGWLJRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate (Na2CO3) and potassium iodide (KI) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step reactions that integrate quinoxaline and piperazine moieties into a pyrimidine framework. The structural formula can be represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_{5}

This compound's molecular weight is approximately 302.35 g/mol, indicating its moderate size for a small molecule drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of quinoxaline have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Antipsychotic Potential

Research has indicated that piperazine derivatives, including those related to this compound, may possess antipsychotic properties. In animal models, some synthesized compounds showed efficacy comparable to established antipsychotics like risperidone, suggesting their potential use in treating schizophrenia and other psychiatric disorders .

Antimicrobial Properties

Quinoxaline derivatives have also been evaluated for their antimicrobial activities. Certain compounds demonstrated significant inhibitory effects against bacterial strains and fungi, with minimum inhibitory concentrations (MIC) indicating their potential as new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study involving a series of quinoxaline derivatives, researchers synthesized N-ethyl derivatives and tested them against various cancer cell lines. The results indicated that specific substitutions on the quinoxaline ring significantly enhanced anticancer activity, with some compounds achieving over 80% inhibition at concentrations below 10 µM .

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)8.0
Compound CHeLa (Cervical)3.5

Case Study 2: Antipsychotic Activity

A series of piperazine-based compounds were evaluated for their antipsychotic potential using behavioral tests in rodent models. The results showed that N-substituted piperazines had a significant impact on reducing hyperactivity induced by amphetamines, suggesting dopaminergic modulation .

CompoundDose (mg/kg)Behavior Score
Compound D103
Compound E205
Compound F52

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist at dopamine receptors, which is relevant for its potential antipsychotic effects. The pathways involved include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can be contextualized against the following analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties
This compound (Target) Pyrimidin-2-amine Ethyl, Piperazine-quinoxaline N/A* N/A* High hydrophobicity due to quinoxaline
7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c) Pyrimidine-quinoline Ethylpiperazine, Pyrazine 40 Not reported Moderate yield; pyrazine enhances π-π interactions
N-Ethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2g) Pyrimidin-2-amine Ethyl, Nitro-triazole 75 229–231 High thermal stability; nitro group may confer redox activity
4-(4-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-yl)morpholine (2h) Pyrimidin-2-amine Morpholine, Nitro-triazole 83 201–203 Improved solubility due to morpholine
4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine Pyrimidin-2-amine Imidazole, Dimethylaminophenyl Not reported Not reported Imidazole enhances basicity and H-bonding

Key Comparative Insights

Substituent Effects on Solubility and Bioactivity The quinoxaline substituent in the target compound introduces significant hydrophobicity compared to analogs with smaller heterocycles (e.g., pyrazine in 10c or morpholine in 2h). This may reduce aqueous solubility but improve membrane permeability . Nitro-triazole derivatives (e.g., 2g, 2h) exhibit higher yields (75–83%) and thermal stability (>200°C), likely due to strong intermolecular interactions from the nitro group. However, their redox-active nitro moiety may limit metabolic stability .

Role of the Piperazine Ring

  • Piperazine in the target compound provides conformational flexibility and basicity, which is critical for receptor binding. In contrast, 2h uses morpholine, a less basic but more hydrophilic moiety, favoring solubility .
  • Ethyl substitution on piperazine (as in 10c and the target compound) balances lipophilicity and steric bulk, whereas bulkier groups (e.g., propyl in 10d ) may hinder target engagement .

Synthetic Accessibility

  • Microwave-assisted synthesis (e.g., in 2g–2h ) achieves higher yields (>75%) compared to conventional heating methods (40–51% for 10c–10f ). The target compound may benefit from similar optimized protocols .

Biological Activity

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing research findings, synthesis methods, and its implications in therapeutic applications.

The compound has a molecular formula of C20H24N6C_{20}H_{24}N_{6} and a molecular weight of 368.45 g/mol. Its structure features a quinoxaline moiety linked to a piperazine ring and a pyrimidine base, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of quinoxaline, including this compound, possess significant anticancer properties. For instance, certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
    • In particular, compounds with similar structures have been noted for their selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .
  • Neuroprotective Effects :
    • The compound's structure suggests potential activity as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar quinoxaline structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contributing to cognitive enhancement .
  • Antipsychotic Properties :
    • Quinoxaline derivatives have been explored for their antipsychotic effects. Some studies indicate that they may act similarly to established antipsychotic medications by modulating neurotransmitter systems involved in schizophrenia and other mental disorders .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerHCT116 (colon cancer)1.9
AnticancerMCF7 (breast cancer)2.3
Cholinesterase InhibitorAChE0.055
Cholinesterase InhibitorBChE0.017
AntipsychoticAnimal ModelsN/A

Synthesis Methods

Various synthetic routes have been developed to produce this compound and its derivatives. The synthesis typically involves:

  • Formation of the Quinoxaline Ring : Utilizing condensation reactions between appropriate anilines and α-dicarbonyl compounds.
  • Piperazine Linkage : The introduction of piperazine can be achieved through nucleophilic substitution reactions.
  • Pyrimidine Formation : This can involve cyclization reactions with suitable precursors to complete the molecular structure.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine analogs, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Use nucleophilic aromatic substitution (SNAr) reactions between pyrimidine derivatives and piperazine-containing quinoxaline precursors. Microwave-assisted synthesis (120°C, 250W) reduces reaction time and improves yields .
  • Step 2 : Optimize substituents (e.g., ethyl, methyl) on the piperazine ring to modulate solubility. For example, replacing methyl with ethyl increases lipophilicity but may reduce aqueous solubility .
  • Step 3 : Purify via column chromatography or HPLC, with yields typically ranging from 30% to 51% depending on substituents .
  • Key Data :
SubstituentReaction MethodYield (%)Purity (HPLC)
EthylConventional40>95%
PropylCatalyzed51>90%
MethylMicrowave48>95%

Q. How are structural and purity characteristics validated for this compound class?

  • Methodological Answer :

  • LC-MS : Confirm molecular weight (e.g., m/z 413.2 for methyl-substituted analogs) .
  • 1H/13C NMR : Assign peaks for pyrimidine (δ 8.3–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and quinoxaline (δ 7.5–8.0 ppm) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :

  • P-gp Inhibition : Use Lucena 1 (P-gp overexpressing) and K562 (control) cell lines. Measure intracellular accumulation of fluorescent probes (e.g., Rho123) via flow cytometry. Calculate reversal fold (RF) values relative to verapamil (positive control) .
  • Kinase Inhibition : Screen against CDK2 or PI3K/mTOR using ATP-competitive assays. For example, IC50 values <100 nM indicate high potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of target affinity and selectivity?

  • Methodological Answer :

  • Modify Piperazine Substituents : Ethyl groups enhance blood-brain barrier penetration, while morpholine rings improve solubility but reduce kinase selectivity .
  • Quinoxaline Modifications : Introducing electron-withdrawing groups (e.g., Cl) on quinoxaline increases P-gp inhibition (RF > 5 vs. RF = 1.2 for unsubstituted analogs) .
  • Key Data :
ModificationTarget Affinity (IC50)Selectivity Ratio (D3/D2)
Ethyl-piperazine12 nM (D3)25:1
Morpholine-piperazine8 nM (PI3K)1:10 (vs. mTOR)

Q. What mechanistic insights explain the compound’s dual activity against kinases and transporters like P-gp?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ATP ([γ-32P]) to confirm ATP-binding site inhibition in kinases .
  • Molecular Docking : Simulate interactions with P-gp’s transmembrane domains. Hydrophobic interactions with quinoxaline and hydrogen bonds with pyrimidine are critical .

Q. How can multidrug resistance (MDR) be overcome using this compound class?

  • Methodological Answer :

  • Co-administration with Chemotherapeutics : Test synergy with doxorubicin (Dox) in Lucena 1 cells. Calculate combination index (CI) values; CI < 1 indicates synergism .
  • Dose Optimization : Determine minimum effective concentrations (MECs) via dose-response curves (e.g., 5 µM for Rho123 accumulation) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility (e.g., 18F-Mefway analogs for PET imaging) .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ethyl group oxidation) and stabilize with deuterium or fluorine .

Q. How do computational models predict target engagement and off-target risks?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding persistence in kinase ATP pockets over 100 ns trajectories .
  • Off-Target Profiling : Use SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors) and validate via radioligand displacement assays .

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